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(R)-2-amino-N-
Compound Name:
hydroxypropanamide

cat. No.: B3051655

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-amino-N-hydroxypropanamide, also known as D-alanine hydroxamate, is a derivative
of the naturally occurring amino acid D-alanine. Its structure, featuring a hydroxamic acid
moiety, positions it as a compound of significant interest in medicinal chemistry and drug
development. Hydroxamic acids are recognized as potent chelators of metal ions, a property
that underlies their mechanism of action as inhibitors of various metalloenzymes. This technical
guide provides a comprehensive overview of the available information and expected
physicochemical properties of (R)-2-amino-N-hydroxypropanamide, with a focus on its
solubility and stability, critical parameters for its potential therapeutic application.

Physicochemical Properties

A summary of the key physicochemical properties of (R)-2-amino-N-hydroxypropanamide is
presented in Table 1. These properties are crucial for understanding its behavior in biological
systems and for the design of formulation and analytical methods.
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Property Value Source

(2R)-2-amino-N-
IUPAC Name _ PubChem
hydroxypropanamide

Molecular Formula C3HsN20:2 PubChem
Molecular Weight 104.11 g/mol PubChem
CAS Number 35320-20-8 PubChem
) General knowledge of similar
Appearance Expected to be a solid
compounds

XLogP3 -1.5 PubChem (Computed)
Hydrogen Bond Donor Count 3 PubChem (Computed)
Hydrogen Bond Acceptor

3 PubChem (Computed)

Count

Solubility Profile

The solubility of a drug candidate is a critical determinant of its bioavailability and formulation
possibilities. Based on the structure of (R)-2-amino-N-hydroxypropanamide, which contains
polar functional groups (amino, hydroxyl, and amide), it is expected to be soluble in aqueous
solutions. The solubility is likely to be influenced by the pH of the medium due to the presence
of the ionizable amino group.

Expected Solubility Trends:
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Solvent System

Expected Solubility

Rationale

Water

High

The presence of multiple polar,
hydrogen-bonding groups
(amino, hydroxyl, amide)
suggests good aqueous

solubility.

Aqueous Buffers (pH
dependent)

Variable

The amino group (pKa ~9-10)
will be protonated at acidic pH,
increasing solubility. Near its
isoelectric point, solubility is
expected to be at its minimum.
At basic pH, the hydroxamic
acid proton (pKa ~8-9) may
start to dissociate, potentially

affecting solubility.

Methanol, Ethanol

Moderate to High

These polar protic solvents can
engage in hydrogen bonding
with the solute.

A polar aprotic solvent capable

Dimethyl Sulfoxide (DMSO) High of dissolving a wide range of
compounds.
These less polar solvents are
) not expected to effectively
Acetone, Dichloromethane Low

solvate the highly polar (R)-2-

amino-N-hydroxypropanamide.

Hexane, Ether

Very Low/Insoluble

Non-polar solvents are unlikely
to dissolve this polar

compound.

Experimental Protocol for Solubility Determination
(Shake-Flask Method)
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This protocol outlines a standard procedure for determining the equilibrium solubility of (R)-2-
amino-N-hydroxypropanamide in various solvents.

Materials:
¢ (R)-2-amino-N-hydroxypropanamide

o Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCI, methanol,
ethanol)

 Vials with screw caps

 Orbital shaker or rotator

e Centrifuge

e Analytical balance

o HPLC system with a suitable detector (e.g., UV-Vis) or other quantitative analytical method
e Volumetric flasks and pipettes

Procedure:

¢ Add an excess amount of (R)-2-amino-N-hydroxypropanamide to a series of vials, each
containing a known volume of the desired solvent.

o Seal the vials tightly to prevent solvent evaporation.

o Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.qg.,
25 °C and 37 °C).

o Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is
reached.

 After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

o Centrifuge the samples at a high speed to pellet the undissolved solid.
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Carefully withdraw an aliquot from the supernatant, ensuring no solid particles are
transferred.

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the
analytical method.

Quantify the concentration of (R)-2-amino-N-hydroxypropanamide in the diluted sample
using a validated analytical method (e.g., HPLC).

Calculate the solubility in units such as mg/mL or mol/L.
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Shake-Flask Solubility Determination Workflow
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Caption: Workflow for determining equilibrium solubility.
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Stability Profile

The stability of a drug substance is a critical quality attribute that can affect its safety and
efficacy. Hydroxamic acids are known to be susceptible to degradation, particularly through
hydrolysis.

Expected Stability Considerations:
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.. . Potential Degradation
Condition Expected Stability
Pathway

The hydroxamic acid moiety is
susceptible to both acid- and
base-catalyzed hydrolysis,

) yielding the corresponding

Aqueous Solution (pH) pH-dependent ] ] )

carboxylic acid (D-alanine) and
hydroxylamine. The rate of
hydrolysis is expected to be

lowest in the neutral pH range.

Elevated temperatures are
likely to accelerate the rate of
hydrolytic degradation.

Temperature Sensitive Thermal degradation of the
amino acid backbone itself can
also occur at very high

temperatures.[1][2]

While specific data is
unavailable, many organic
molecules are susceptible to
] - ] N photodegradation. The

Light (Photostability) Potentially sensitive
presence of chromophores
and reactive functional groups
suggests that photostability

should be evaluated.

Hydroxamic acids can be
rapidly hydrolyzed by
esterases present in plasma,
Plasma/Biological Matrices Potentially unstable particularly in rodent species.
[3] This is a critical
consideration for in vivo

studies.
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Experimental Protocol for Stability Assessment (HPLC-
Based Method)

This protocol describes a general method for evaluating the stability of (R)-2-amino-N-
hydroxypropanamide under various stress conditions.

Materials:

¢ (R)-2-amino-N-hydroxypropanamide

e Aqueous buffers of different pH values (e.g., pH 2, 4, 7, 9, 12)

» High-purity water

o Temperature-controlled chambers/ovens

» Photostability chamber with controlled light exposure (ICH Q1B guidelines)

o HPLC system with a stability-indicating method (a method that can separate the parent
compound from its degradation products)

» Vials and appropriate closures

Procedure:

o Prepare stock solutions of (R)-2-amino-N-hydroxypropanamide in a suitable solvent.

e pH Stability:
o Dilute the stock solution into buffers of different pH values to a known final concentration.
o Store the solutions at a constant temperature (e.g., 25 °C or 40 °C).

o At specified time points (e.qg., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot, neutralize if
necessary, and analyze by HPLC.

e Thermal Stability:
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o Store solid samples and solutions (e.g., in a neutral buffer) at elevated temperatures (e.g.,
40 °C, 60 °C, 80 °C).

o At specified time points, remove samples, allow them to cool to room temperature, and
analyze by HPLC.

e Photostability:

o Expose solid samples and solutions to a controlled light source as per ICH Q1B
guidelines.

o Include dark controls stored under the same conditions.

o At the end of the exposure period, analyze both the light-exposed and dark control
samples by HPLC.

o Data Analysis:

o Calculate the percentage of the initial concentration of (R)-2-amino-N-
hydroxypropanamide remaining at each time point.

o Plot the natural logarithm of the concentration versus time to determine the degradation
rate constant (k) if the degradation follows first-order kinetics.

o Calculate the half-life (t2/2) using the formula: ti/2 = 0.693 / k.
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Stability Testing Workflow
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Caption: General workflow for stability assessment.

Biological Context and Potential Mechanism of
Action
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Hydroxamic acids are well-established inhibitors of metalloenzymes, particularly those
containing zinc in their active site.[4] The hydroxamic acid moiety acts as a bidentate ligand,
chelating the metal ion and thereby blocking the enzyme's catalytic activity.[4] Given its
structure, (R)-2-amino-N-hydroxypropanamide is a potential inhibitor of metallo-
aminopeptidases. Aminopeptidases are a class of enzymes that catalyze the cleavage of
amino acids from the N-terminus of proteins and peptides and are involved in various
physiological and pathological processes, including cancer progression.[5]

The inhibitory mechanism likely involves the coordination of the zinc ion in the active site of the
aminopeptidase by the hydroxamic acid group of (R)-2-amino-N-hydroxypropanamide. This
binding would prevent the substrate from accessing the catalytic site, thus inhibiting the
enzyme.

Mechanism of Metalloenzyme Inhibition

Metalloenzyme Active Site

(R)-2-amino-N-
hydroxypropanamide

Aminopeptidase

|
|
| Binds to

|nhi¢tion

Inhibited Enzyme Complex
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Caption: General inhibition of a metalloenzyme.
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Conclusion

(R)-2-amino-N-hydroxypropanamide is a molecule with significant potential as a
metalloenzyme inhibitor. While specific experimental data on its solubility and stability are not
extensively available in the public domain, this guide provides a framework for understanding
its expected properties based on its chemical structure and the behavior of similar compounds.
The provided experimental protocols offer a starting point for researchers to systematically
evaluate the solubility and stability of (R)-2-amino-N-hydroxypropanamide, which are
essential steps in its journey from a promising compound to a potential therapeutic agent.
Further research is warranted to fully characterize this molecule and explore its therapeutic
applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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